N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(10-2-1-7-15-10)12-5-3-9-4-6-14-8-9/h1-2,4,6-8H,3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUUVHRWTGBJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of furan and thiophene derivatives. One common method is the reaction of 2-thiophenecarboxylic acid with 2-(furan-3-yl)ethylamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Steric Bulk : Compounds with multiple heterocycles (e.g., ) exhibit higher molecular weights and steric hindrance, which may reduce solubility but improve target specificity.
Physical and Chemical Properties
- Purity : Variability exists among analogs, e.g., 42% purity for nitrothiophene-thiazole compounds vs. 99% for difluorophenyl derivatives (). This suggests substituents influence reaction efficiency or purification difficulty.
- Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 8.5–13.5° in ) indicate moderate planarity, which may affect crystal packing and solubility .
- Lipophilicity : The furan-3-yl ethyl group in the target compound likely confers moderate logP values, balancing solubility and membrane permeability. Bulkier analogs (e.g., ) may exhibit higher logP, reducing aqueous solubility.
Biological Activity
N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a furan and thiophene moiety, which are known for their significant roles in pharmacology. The structural formula can be represented as follows:
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as urease , acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) . The inhibition of these enzymes affects critical biochemical pathways, including neurotransmission and the urea cycle, which is vital for nitrogen excretion.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various drug-resistant bacteria, particularly Acinetobacter baumannii and Staphylococcus aureus. In vitro studies have demonstrated that it can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .
Antimicrobial Properties
The antimicrobial efficacy of this compound was evaluated using the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods. The results are summarized in the following table:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Acinetobacter baumannii | 5.0 | 10.0 |
| Staphylococcus aureus | 8.0 | 16.0 |
| Klebsiella pneumoniae | 4.0 | 8.0 |
These findings indicate that the compound has potent antibacterial activity, particularly against resistant strains .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can modulate inflammatory pathways effectively:
- Inhibition of COX Enzymes : The compound demonstrated an IC50 value of 29.2 µM against the COX enzyme, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various derivatives of thiophene compounds found that this compound exhibited superior activity against multidrug-resistant bacteria compared to standard antibiotics .
- In Vivo Studies : In animal models, the compound reduced inflammation significantly when administered at doses of 20 mg/kg. This activity was comparable to established anti-inflammatory drugs like indomethacin .
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to the active sites of its target enzymes, stabilizing their conformation and inhibiting their activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving Suzuki coupling (for furan-thiophene conjugation) and amidation. For example, intermediates like 5-(furan-3-yl)thiophene-2-carboxylic acid are first prepared via Suzuki-Miyaura cross-coupling, followed by activation with coupling agents (e.g., HATU) and reaction with ethylenediamine derivatives. Key intermediates are characterized using NMR, NMR, and HRMS to confirm regiochemistry and purity .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm for thiophene/furan), ethyl linker protons (δ 2.8–3.5 ppm), and amide NH (δ 8.0–9.0 ppm).
- NMR : Identify carbonyl carbons (~165–170 ppm) and heterocyclic carbons (~110–140 ppm).
- HRMS : Validate molecular ion ([M+H]) with <5 ppm error.
Cross-referencing with analogous compounds (e.g., nitrophenyl-thiophene carboxamides) ensures accurate assignments .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer :
- By-products : Unreacted starting materials (e.g., residual thiophene-2-carboxylic acid) or over-alkylation products.
- Mitigation : Use reverse-phase HPLC for purification (C18 column, acetonitrile/water gradient) or silica gel chromatography. Monitor reaction progress via TLC (hexane/ethyl acetate) .
Q. How should solubility and stability be assessed under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for bioassays), methanol, or chloroform. For aqueous solubility, use co-solvents (e.g., 10% Tween-80).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 7 days) with HPLC monitoring. Avoid prolonged light exposure due to thiophene’s photosensitivity .
Advanced Research Questions
Q. How can contradictions in NMR data for thiophene-carboxamide derivatives be resolved?
- Methodological Answer : Ambiguities in aromatic proton assignments (e.g., overlapping peaks) are resolved via:
- 2D NMR (COSY, HSQC) : Correlate - coupling and - connectivity.
- Comparison with crystallographic data : Use X-ray structures of analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to validate dihedral angles and hydrogen bonding patterns .
Q. How to design experiments to evaluate antimicrobial activity and address conflicting data?
- Methodological Answer :
- Assay Design : Use microbroth dilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include nitazoxanide analogs as positive controls.
- Data Contradictions : If activity varies between studies, assess substituent effects (e.g., replacing furan with chlorophenyl groups) and test membrane permeability via ethidium bromide uptake assays .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (Pd(PPh) vs. PdCl) for Suzuki coupling efficiency.
- Amidation Optimization : Use DMF as a solvent with HATU/DIPEA for higher yields (e.g., 37% vs. 21% in analogous compounds). Monitor pH to avoid premature hydrolysis .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (FabI). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes.
- QSAR Studies : Correlate electronic properties (HOMO/LUMO energies) with antimicrobial activity using Gaussian 09 .
Q. What advanced techniques analyze substituent effects on biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with substituents (e.g., nitro, chloro) on the phenyl/furan rings. Test for biofilm inhibition and compare logP values (via HPLC) to assess hydrophobicity-activity trends.
- Metabolite Profiling : Use LC-MS to identify oxidative metabolites (e.g., sulfoxide formation) that may influence activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
